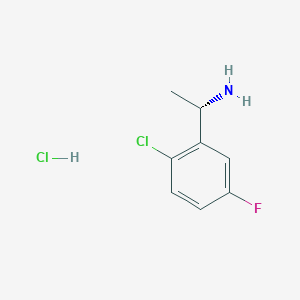

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl

Description

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative characterized by a substituted phenyl ring with chlorine at the 2-position and fluorine at the 5-position. Its molecular formula is C₈H₁₀Cl₂FN, with a molar mass of 210.08 g/mol . The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric purity often influences binding affinity to therapeutic targets. It serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules, as evidenced by its structural similarity to patented compounds like avapritinib .

Properties

Molecular Formula |

C8H10Cl2FN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

BJECCCSCNGQYDR-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)Cl)N.Cl |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under reducing conditions (e.g., sodium triacetoxyborohydride).

Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine HCl and analogous compounds.

Table 1: Comparative Analysis of Structurally Related Amine Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Pharmacokinetics

- The 2-Cl, 5-F substituents in the target compound enhance electrophilicity and receptor binding compared to 2-CF₃ derivatives, which exhibit higher lipophilicity but reduced solubility .

- The 5-OCH₃ group in the methoxy analogue improves metabolic stability by resisting oxidative degradation, a common issue with halogenated aromatics .

Structural Complexity and Therapeutic Relevance

- The target compound’s simpler structure contrasts with avapritinib’s complex scaffold, which includes a pyrrolotriazinyl-piperazine moiety. This complexity in avapritinib enables selective inhibition of KIT and PDGFRA mutations .

- The thiazole-containing derivative (C₁₂H₁₅ClN₂S) demonstrates enhanced kinase selectivity due to heterocyclic interactions, a feature absent in the target compound .

Synthetic Utility

- The target compound is frequently used as a chiral building block, whereas derivatives like selumetinib sulfate (a benzimidazole-based MEK inhibitor) require additional functionalization for activity .

Research and Patent Trends

- Patent Activity : The synthesis of This compound is often referenced in kinase inhibitor patents (e.g., US9156795B2 for selumetinib salts) . Its structural simplicity allows scalable production via methods like HCl/dioxane precipitation .

- Therapeutic Gaps : Unlike avapritinib or selumetinib, the target compound lacks direct therapeutic data, highlighting its role as an intermediate rather than a drug candidate .

Biological Activity

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride, also known as 2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including a fluorinated aromatic ring and an amine group, suggest various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClFN·HCl

- Molecular Weight : 210.1 g/mol

- CAS Number : 2551115-23-0

- Appearance : White crystalline solid; soluble in water and organic solvents.

The biological activity of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of a chlorine and fluorine atom in its structure enhances lipophilicity, allowing it to penetrate cellular membranes effectively. This compound may modulate various signaling pathways by acting on monoamine transporters or other receptor systems, which are critical for neurotransmission and other physiological processes.

Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in models related to schizophrenia. In vivo tests have shown that compounds structurally similar to (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride can reduce hyperactivity induced by NMDA receptor antagonists like MK-801 . Such findings suggest that this compound may influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.

Case Studies

A notable study explored the effects of related compounds on behavioral models indicative of anxiety and depression. The results showed that these compounds could significantly alter behavior in rodent models, suggesting potential antidepressant properties . Although direct studies on (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride are lacking, the implications from related compounds provide a basis for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.